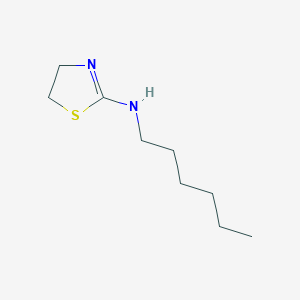

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine

Descripción general

Descripción

“N-hexyl-4,5-dihydro-1,3-thiazol-2-amine” is a derivative of thiazole . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

“N-hexyl-4,5-dihydro-1,3-thiazol-2-amine” is a powder with a molecular weight of 186.32 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Antibacterial Activity

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine has shown promising antibacterial properties. Researchers have explored its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. By disrupting bacterial cell membranes or interfering with essential metabolic pathways, this compound could potentially serve as a basis for novel antibacterial drugs .

Anticancer Potential

Studies have investigated the impact of N-hexyl-4,5-dihydro-1,3-thiazol-2-amine on cancer cells. Its cytotoxic effects suggest that it might inhibit DNA replication, making it relevant for both bacterial and cancer cell lines. Further research is needed to understand its precise mechanisms and potential applications in cancer therapy .

Antiviral Properties

Researchers have explored the antiviral activity of this compound. It may interfere with viral replication or entry into host cells, making it a candidate for antiviral drug development. Investigations have focused on its effectiveness against specific viruses, such as influenza or herpes viruses .

Anti-Inflammatory Effects

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine exhibits anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or other inflammatory diseases. Further studies are necessary to validate its therapeutic potential .

Antioxidant Activity

This compound has been evaluated for its antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. N-hexyl-4,5-dihydro-1,3-thiazol-2-amine’s antioxidant properties make it an interesting target for further investigation .

Ulcerogenic Activity

Interestingly, N-hexyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its ulcerogenic effects. Researchers have explored its impact on gastric mucosa and ulcer formation. Understanding these effects could lead to insights into gastrointestinal disorders and potential therapeutic interventions .

Mecanismo De Acción

Target of Action

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Biochemical Pathways

The biochemical pathways affected by thiazole derivatives can vary widely, depending on the specific compound and its targets . .

Result of Action

The molecular and cellular effects of a compound’s action can vary depending on its specific targets and mode of action. Thiazole derivatives have been reported to have diverse biological activities . .

Propiedades

IUPAC Name |

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRWWYQLJJKMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323393 | |

| Record name | N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

CAS RN |

76495-22-2 | |

| Record name | N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2823213.png)

![4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2823219.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)

![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)

![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)